molecular formula C8H6BrClF2S B6199512 5-bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene CAS No. 2169515-27-7

5-bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene

Cat. No.: B6199512
CAS No.: 2169515-27-7
M. Wt: 287.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene is an organic compound characterized by the presence of bromine, chlorine, difluoromethyl, and methylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method starts with the bromination of 2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent selection and purification steps are also optimized to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the difluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-bromo-2-chloro-1-(methyl)-3-(methylsulfanyl)benzene.

    Substitution: Formation of 5-bromo-2-chloro-1-(difluoromethyl)-3-(alkylsulfanyl)benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated and sulfur-containing aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of halogens and sulfur groups can enhance the bioactivity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance lipophilicity, improving membrane permeability and bioavailability. The bromine and chlorine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1-(trifluoromethyl)-3-(methylsulfanyl)benzene
  • 5-Bromo-2-chloro-1-(difluoromethyl)-3-(ethylsulfanyl)benzene
  • 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylthio)benzene

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene is unique due to the specific combination of halogen and sulfur groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the difluoromethyl group, in particular, can significantly influence the compound’s physicochemical properties, such as its lipophilicity and metabolic stability.

Properties

CAS No.

2169515-27-7

Molecular Formula

C8H6BrClF2S

Molecular Weight

287.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.